molecular formula C14H11F2N3O B5490035 2-(3,5-difluorophenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole

2-(3,5-difluorophenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole

Cat. No. B5490035
M. Wt: 275.25 g/mol
InChI Key: PAYNZSKMROYIGE-UHFFFAOYSA-N
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Description

The compound “2-(3,5-difluorophenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole” is a complex organic molecule that contains several functional groups and rings. It has a 1,3-oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. Attached to this ring is a 1H-pyrazol-1-ylmethyl group, another five-membered ring containing two nitrogen atoms. The molecule also contains a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorine atoms on the phenyl ring would likely cause an electron-withdrawing effect, making the ring less electron-rich. The nitrogen atoms in the oxazole and pyrazole rings would also have a similar effect .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms and the nitrogen-containing rings could affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

2-(3,5-difluorophenyl)-5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c1-9-13(8-19-4-2-3-17-19)18-14(20-9)10-5-11(15)7-12(16)6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYNZSKMROYIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC(=C2)F)F)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-difluorophenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole

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